2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester 2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester
Brand Name: Vulcanchem
CAS No.: 50767-71-0
VCID: VC20841697
InChI: InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1
SMILES: COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Molecular Formula: C₂₈H₂₄O₁₀
Molecular Weight: 520.5 g/mol

2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester

CAS No.: 50767-71-0

Cat. No.: VC20841697

Molecular Formula: C₂₈H₂₄O₁₀

Molecular Weight: 520.5 g/mol

* For research use only. Not for human or veterinary use.

2,3,4-Tri-O-benzoyl-D-glucuronide methyl ester - 50767-71-0

Specification

CAS No. 50767-71-0
Molecular Formula C₂₈H₂₄O₁₀
Molecular Weight 520.5 g/mol
IUPAC Name methyl (2S,3S,4S,5R)-3,4,5-tribenzoyloxy-6-hydroxyoxane-2-carboxylate
Standard InChI InChI=1S/C28H24O10/c1-34-27(32)22-20(35-24(29)17-11-5-2-6-12-17)21(36-25(30)18-13-7-3-8-14-18)23(28(33)38-22)37-26(31)19-15-9-4-10-16-19/h2-16,20-23,28,33H,1H3/t20-,21-,22-,23+,28?/m0/s1
Standard InChI Key QGJKDUIQLRJYBH-LYKLCEDHSA-N
Isomeric SMILES COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
SMILES COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4
Canonical SMILES COC(=O)C1C(C(C(C(O1)O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator